molecular formula C14H22N2O3 B2584216 N-Methyl-N-[2-(8-oxa-1-azaspiro[4.5]decan-1-yl)-2-oxoethyl]prop-2-enamide CAS No. 2361841-50-9

N-Methyl-N-[2-(8-oxa-1-azaspiro[4.5]decan-1-yl)-2-oxoethyl]prop-2-enamide

Cat. No. B2584216
CAS RN: 2361841-50-9
M. Wt: 266.341
InChI Key: MXWAYMPKIXUDTH-UHFFFAOYSA-N
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Description

“N-Methyl-N-[2-(8-oxa-1-azaspiro[4.5]decan-1-yl)-2-oxoethyl]prop-2-enamide” is a compound that is promising for the production of important biologically active compounds . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed .


Molecular Structure Analysis

The molecular weight of this compound is 243.18 . It is a derivative of 8-oxa-2-azaspiro[4.5]decane .


Chemical Reactions Analysis

The general approach to the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, which leads to the closure of the pyrrolidine ring into heterocycles .


Physical And Chemical Properties Analysis

The compound is a 3,3-disubstituted derivative with a pyrrolidine ring . It possesses 3D structural properties and inherent rigidity . The storage temperature is 2-8°C in an inert atmosphere .

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the available literature, synthesized 8-oxa-2-azaspiro[4.5]decane derivatives have exhibited biological activity. They are used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma, as inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and in inflammation, as 17β-HSD1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol, and as NO-independent and heme-dependent sGC stimulants that are useful in the treatment of a variety of diseases .

properties

IUPAC Name

N-methyl-N-[2-(8-oxa-1-azaspiro[4.5]decan-1-yl)-2-oxoethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-3-12(17)15(2)11-13(18)16-8-4-5-14(16)6-9-19-10-7-14/h3H,1,4-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWAYMPKIXUDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC12CCOCC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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